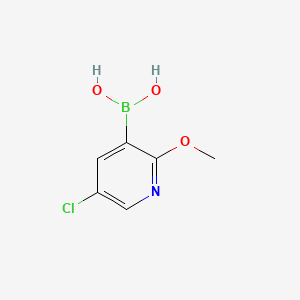

(5-Chloro-2-methoxypyridin-3-yl)boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(5-chloro-2-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJQXIUWWLFBJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660569 | |

| Record name | (5-Chloro-2-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943153-22-8 | |

| Record name | (5-Chloro-2-methoxypyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-chloro-2-methoxypyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Chloro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the construction of biologically active molecules, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions and the development of kinase inhibitors targeting critical signaling pathways.

Core Compound Data

This compound is a substituted pyridinylboronic acid derivative valued for its role as a versatile intermediate in organic synthesis.[1] Its structural features, including the chloro and methoxy substituents on the pyridine ring, offer opportunities for fine-tuning the electronic and steric properties of target molecules, making it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals.[1]

| Property | Value | Reference |

| CAS Number | 943153-22-8 | |

| Molecular Formula | C₆H₇BClNO₃ | [2] |

| Molecular Weight | 187.39 g/mol | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Melting Point | 148-152 °C | |

| Storage | 2-8 °C | |

| SMILES | COC1=NC=C(Cl)C=C1B(O)O | |

| InChI Key | BZJQXIUWWLFBJS-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. This approach utilizes the directing effect of the methoxy group to achieve regioselective lithiation at the C3 position of the pyridine ring. The following is a representative experimental protocol adapted from established methods for the synthesis of similar substituted phenylboronic acids.[3]

Experimental Protocol:

Materials:

-

3-Chloro-2-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Lithiation: To a solution of 3-chloro-2-methoxypyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2). Stir for 1 hour. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[4]

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., dioxane, toluene, DMF, with or without water)

Procedure:

-

Reaction Setup: In a reaction vessel, combine this compound (1.2-1.5 eq), the aryl/heteroaryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition and Degassing: Add the chosen solvent system. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Role in Targeting Signaling Pathways in Drug Discovery

The 2-methoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to inhibit protein kinases involved in cellular signaling pathways. Aberrant signaling through pathways such as the JAK/STAT and PI3K/mTOR pathways is a hallmark of many cancers and inflammatory diseases.[5][6][7]

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[6] Its dysregulation is implicated in autoimmune disorders and malignancies.[6] Consequently, JAK inhibitors have emerged as an important class of therapeutic agents.[7] The chloromethoxypyridine moiety present in this compound can serve as a key pharmacophore in the design of novel JAK inhibitors.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, combined with the prevalence of the chloromethoxypyridine scaffold in kinase inhibitors, makes it a compound of significant interest. The synthetic and application protocols outlined in this guide provide a solid foundation for its use in the discovery and development of novel therapeutics targeting critical disease pathways.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]

- 7. JAK-STAT inhibitors for the treatment of immunomediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This technical guide provides an in-depth overview of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. It details the compound's physicochemical properties, its primary application in Suzuki-Miyaura cross-coupling reactions, and its role in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Compound Properties and Specifications

This compound is a substituted pyridinylboronic acid derivative widely utilized in organic synthesis. Its unique substitution pattern makes it a valuable reagent for introducing the 5-chloro-2-methoxypyridine moiety into complex molecules, a common scaffold in biologically active compounds.[1]

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Molecular Weight | 187.39 g/mol | [1] |

| Molecular Formula | C₆H₇BClNO₃ | [1] |

| CAS Number | 943153-22-8 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 148-152 °C | [1] |

| Purity | ≥95% | |

| Storage Conditions | 0-8 °C | [1] |

| InChI Key | BZJQXIUWWLFBJS-UHFFFAOYSA-N | [2] |

| Primary Application | Suzuki-Miyaura Cross-Coupling | [1] |

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. It is particularly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl or heteroaryl halide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step requires activation by a base.

-

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

References

An In-depth Technical Guide on (5-Chloro-2-methoxypyridin-3-yl)boronic acid: Physicochemical Properties and Experimental Protocols

(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative with significant applications in medicinal chemistry and organic synthesis. It serves as a crucial building block in the development of novel pharmaceutical agents, particularly in the synthesis of compounds for cancer research.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 943153-22-8 | [1][2] |

| Molecular Formula | C₆H₇BClNO₃ | [1] |

| Molecular Weight | 187.39 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 148-152 °C | [1] |

| Purity | ≥ 95% | [2][3] |

| Storage Conditions | 0-8 °C | [1][2] |

Solubility Data

Quantitative solubility data for this compound in common organic solvents is not extensively documented in publicly available literature. The determination of boronic acid solubility can be complex due to their propensity to undergo dehydration to form cyclic anhydrides (boroxines), which can affect the reproducibility of measurements.[4][5] Researchers are encouraged to determine solubility experimentally based on their specific application and solvent systems.

| Solvent | Temperature (°C) | Solubility (g/100mL) |

| Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol: Determination of Solubility via the Dynamic Method

The following is a detailed protocol for determining the solubility of this compound in various organic solvents using a dynamic (synthetic) method. This method involves visually or instrumentally detecting the dissolution temperature of a solid-liquid mixture of known composition.[4][5][6]

I. Materials and Equipment

-

This compound (≥95% purity)

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, chloroform, dipropyl ether)[4][6]

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector for turbidity measurement[4][6]

-

Analytical balance (accuracy ± 0.0001 g)

II. Procedure

-

Sample Preparation : Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[5][6]

-

Heating and Stirring : Place the vessel in the thermostat bath and commence rigorous stirring of the mixture.

-

Controlled Heating : Slowly increase the temperature of the thermostat bath at a constant rate (e.g., 0.1-0.5 °C/min) to ensure thermal equilibrium.[6]

-

Turbidity Monitoring : Continuously monitor the turbidity of the solution. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe.[4][6]

-

Determination of Dissolution Temperature : Record the temperature at which the last solid particles of the solute disappear and the solution becomes clear. This is the solid-liquid equilibrium point for the given composition.[4][6]

-

Data Collection : Repeat the procedure with different compositions of the solute and solvent to construct a solubility curve (solubility as a function of temperature).

III. Considerations for Boronic Acids

-

Dehydration : Boronic acids can undergo dehydration to form boroxines, especially upon heating.[4][5] This is an equilibrium process that can be influenced by the solvent and may affect solubility measurements.[5]

-

Micelle Formation : Some boronic acids have the ability to form micellar systems, which can also complicate solubility determination.[5]

-

Reproducibility : Due to the potential for dehydration, obtaining reproducible solubility data for boronic acids can be challenging.[5] Careful control of experimental conditions is crucial.

Visualizing Experimental Workflows

To aid in the conceptualization of the experimental and synthetic applications of this compound, the following diagrams illustrate a typical solubility determination workflow and its use in a Suzuki-Miyaura coupling reaction.

Caption: Workflow for determining solubility via the dynamic method.

Caption: Application in a Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of (5-Chloro-2-methoxypyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug discovery. This document outlines a probable synthetic route based on established methodologies for analogous compounds, complete with a detailed, albeit constructed, experimental protocol, quantitative data, and visualizations of the chemical pathway and experimental workflow.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the chloro, methoxy, and boronic acid functionalities on the pyridine ring makes it a versatile intermediate for the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents.

Chemical Properties

A summary of the key quantitative data for the final product is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 943153-22-8 | [1][2] |

| Molecular Formula | C₆H₇BClNO₃ | [1][2] |

| Molecular Weight | 187.39 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 148-152 °C | [1] |

| Purity | ≥95% - 98% | [2] |

Synthetic Pathway

The most plausible and widely employed method for the synthesis of substituted pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by borylation with a trialkyl borate. In the case of this compound, a suitable starting material is 3-bromo-5-chloro-2-methoxypyridine. The bromine atom at the 3-position is selectively exchanged with lithium, followed by reaction with a borate ester to yield the desired boronic acid after acidic workup.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

The following is a detailed, representative experimental protocol for the synthesis of this compound based on analogous procedures for similar pyridinylboronic acids.

Materials:

-

3-Bromo-5-chloro-2-methoxypyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous diethyl ether (Et₂O)

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3-bromo-5-chloro-2-methoxypyridine (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times.

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the starting material. The resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise to the stirred solution via syringe over a period of 15-20 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid until the pH is acidic (pH ~2). The mixture is stirred for 30 minutes.

-

Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in a non-polar solvent to afford this compound as a white to off-white solid.

Experimental Workflow

The general workflow for the synthesis is depicted below.

References

Spectroscopic data for (5-Chloro-2-methoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that serves as a crucial building block in modern organic synthesis. Its structural features, including a chlorine atom, a methoxy group, and a boronic acid moiety on a pyridine ring, make it a versatile reagent for the construction of complex molecules. This compound is of particular interest to researchers in medicinal chemistry and materials science due to its utility in forming carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1] This guide provides a summary of its key properties, expected spectroscopic data, and relevant experimental protocols.

Physicochemical Properties

| Property | Value |

| CAS Number | 943153-22-8 |

| Molecular Formula | C₆H₇BClNO₃ |

| Molecular Weight | 187.39 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 148-152 °C |

| Purity | ≥95% |

Spectroscopic Data

¹H NMR Spectroscopy

The expected proton NMR chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The methoxy group is electron-donating, while the chlorine and boronic acid groups are electron-withdrawing.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-H (ortho to Boronic Acid) | 7.8 - 8.2 | d |

| Pyridine-H (para to Methoxy) | 7.2 - 7.6 | d |

| Methoxy (-OCH₃) | 3.9 - 4.2 | s |

| Boronic Acid (-B(OH)₂) | 4.5 - 6.0 (broad) | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms of the pyridine ring and the methoxy group.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-Cl | 130 - 135 |

| C-OCH₃ | 160 - 165 |

| C-B(OH)₂ | 125 - 130 (broad) |

| Pyridine-C (adjacent to N) | 145 - 150 |

| Pyridine-C | 120 - 140 |

| Methoxy (-OCH₃) | 50 - 60 |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| Technique | Expected m/z | Interpretation |

| Electrospray Ionization (ESI) | 188.0280 [M+H]⁺, 210.0099 [M+Na]⁺ | Molecular ion with proton or sodium adduct |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methoxy) | 2850 - 2960 | Medium |

| C=C, C=N stretch (pyridine ring) | 1400 - 1600 | Medium to strong |

| B-O stretch | 1310 - 1380 | Strong |

| C-O stretch (methoxy) | 1020 - 1250 | Strong |

| C-Cl stretch | 600 - 800 | Medium to strong |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of boronic acids like this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in an NMR tube. Boronic acids can sometimes form boroxines (cyclic anhydrides) which can lead to complex spectra. Using a coordinating solvent like DMSO or methanol can help to break up these oligomers.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Typical parameters include a spectral width of 0-220 ppm and a longer relaxation delay if quantitative data is needed.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra.

Mass Spectrometry

Objective: To confirm the molecular weight of the compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) or other adducted molecules.

-

Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion and compare the measured m/z value with the calculated exact mass.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals and other complex organic molecules.

General Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

An In-depth Technical Guide to Pyridylboronic Acids in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylboronic acids and their derivatives have emerged as indispensable reagents in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their ability to introduce the versatile pyridine motif into complex molecular architectures has made them invaluable tools for medicinal chemists and materials scientists. The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, influencing properties such as solubility, metabolic stability, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of pyridylboronic acids in cross-coupling reactions, with a focus on practical experimental protocols and quantitative data to aid in the successful design and execution of these powerful transformations.

A significant challenge in the application of pyridylboronic acids, particularly the 2-substituted isomer, is their inherent instability and propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[4] This guide will delve into the mechanistic underpinnings of this instability and present effective strategies to mitigate it, including the use of stabilized boronate esters and additives.

Synthesis of Pyridylboronic Acids and Their Derivatives

The synthesis of pyridylboronic acids can be achieved through several methods, with the choice of route often depending on the desired isomer and available starting materials. Common synthetic strategies include:

-

Halogen-Metal Exchange followed by Borylation: This is a widely used method involving the reaction of a halopyridine with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate.[5]

-

Miyaura Borylation: This palladium-catalyzed reaction couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to furnish the corresponding boronate ester.[6]

-

Synthesis of Stabilized Boronates: To counteract the instability of 2-pyridylboronic acids, stabilized derivatives such as N-methyliminodiacetic acid (MIDA) boronates and N-phenyldiethanolamine (PDEA) boronates have been developed. These reagents offer enhanced stability and allow for a slow, controlled release of the reactive boronic acid under the reaction conditions.[1][7]

The "2-Pyridyl Problem": Instability and Protodeboronation

The primary challenge encountered with 2-pyridylboronic acid is its susceptibility to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond. This side reaction reduces the yield of the desired cross-coupled product. The nitrogen atom at the 2-position is believed to facilitate this decomposition pathway.[4]

Strategies to overcome this "2-pyridyl problem" include:

-

Use of Stabilized Boronates: MIDA boronates and other protected forms of 2-pyridylboronic acid exhibit greater stability and are less prone to premature decomposition.[7][8][9]

-

Anhydrous Reaction Conditions: Minimizing the presence of water can help to suppress protodeboronation.[6]

-

Use of Copper(I) Salts: The addition of copper(I) salts, such as CuCl, has been shown to significantly enhance the efficiency of Suzuki-Miyaura couplings involving 2-heterocyclic boronates, potentially by facilitating the transmetalation step.[2][3][10][11]

Suzuki-Miyaura Cross-Coupling Reactions: Experimental Protocols

The Suzuki-Miyaura reaction is the most prominent cross-coupling reaction utilizing pyridylboronic acids. The general catalytic cycle involves the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[12]

General Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. mdpi.com [mdpi.com]

- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and evaluation of PD-1/PD-L1 small-molecule inhibitors bearing a rigid indane scaffold [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (5-Chloro-2-methoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a valuable building block, allowing for the introduction of a substituted pyridine ring into a target molecule. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Given the electron-donating methoxy group and the position of the chloro and boronic acid moieties, careful selection of the palladium catalyst, ligand, and reaction conditions is crucial for achieving high coupling efficiency.

Key Considerations for Successful Coupling

The coupling of this compound presents several challenges that can be addressed through careful optimization of the reaction conditions:

-

C-Cl Bond Activation: Aryl chlorides are generally less reactive than the corresponding bromides and iodides, necessitating the use of highly active palladium catalysts. The electron-donating nature of the 2-methoxy group can further decrease the reactivity of the C-Cl bond towards oxidative addition.

-

Catalyst and Ligand Selection: The choice of the phosphine ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu laboratories (e.g., SPhos, XPhos, RuPhos), are often required to promote the oxidative addition of the aryl chloride and facilitate the subsequent steps in the catalytic cycle.

-

Base and Solvent System: The selection of an appropriate base and solvent is crucial for an efficient reaction. Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are commonly used. Aprotic polar solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF), often with the addition of a small amount of water, are typically employed.[1]

Proposed Catalytic Systems

Based on successful couplings of structurally similar chloropyridines and pyridylboronic acids, the following palladium catalyst systems are recommended for the Suzuki-Miyaura coupling of this compound.[2][3] It is advised to screen these conditions to identify the optimal system for a specific coupling partner.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Catalyst Loading (mol%) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane / H₂O | 80 - 110 | 1 - 3 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100 - 120 | 1 - 2 |

| Pd(OAc)₂ | RuPhos | K₂CO₃ | 1,4-Dioxane | 90 - 110 | 1 - 3 |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF / H₂O | 80 - 100 | 2 - 5 |

Experimental Protocols

The following are detailed, adaptable protocols for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.

Protocol 1: General Procedure using Pd(OAc)₂/SPhos

This protocol is a robust starting point for a wide range of aryl and heteroaryl bromides and chlorides.

Materials:

-

This compound (1.2 equiv)

-

Aryl/Heteroaryl Halide (1.0 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

-

Degassed Water

Procedure:

-

To an oven-dried reaction vial, add this compound, the aryl/heteroaryl halide, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Pd₂(dba)₃/XPhos

This protocol is particularly useful for less reactive aryl chlorides.

Materials:

-

This compound (1.2 equiv)

-

Aryl/Heteroaryl Chloride (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

XPhos (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous, degassed Toluene

Procedure:

-

In a glovebox, combine this compound, the aryl/heteroaryl chloride, cesium carbonate, tris(dibenzylideneacetone)dipalladium(0), and XPhos in a reaction vial.

-

Add anhydrous, degassed toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

-

Follow steps 5-10 from Protocol 1 for reaction monitoring, workup, and purification.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Caption: Decision tree for palladium catalyst system selection.

References

Application Notes and Protocols for Base Selection in the Suzuki Reaction of (5-Chloro-2-methoxypyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This reaction is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3] (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a valuable building block, providing access to substituted pyridines that are of significant interest in medicinal chemistry.

A critical parameter for a successful Suzuki-Miyaura coupling is the selection of an appropriate base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to facilitate the crucial transmetalation step.[1] The choice of base can profoundly influence the reaction rate, yield, and selectivity. This document provides a comprehensive guide to selecting a suitable base for the Suzuki reaction of this compound, including a comparative data summary and detailed experimental protocols.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The base is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center. It is believed that the base activates the boronic acid by converting it into a more nucleophilic borate species (R-B(OH)₃⁻), which then readily undergoes transmetalation. The strength and nature of the base can affect the equilibrium of this activation and, consequently, the overall efficiency of the catalytic cycle.

For substrates like this compound, where the chlorine atom is less reactive than bromine or iodine, the choice of a suitable base is paramount for achieving high yields.

Comparative Analysis of Common Bases

A variety of bases are commonly employed in Suzuki-Miyaura couplings, including carbonates, phosphates, and hydroxides. The optimal base for a specific reaction depends on the substrates, catalyst system, and solvent. For the coupling of this compound with a generic aryl bromide, the following table summarizes the expected performance of different bases, based on literature for structurally similar chloropyridines.[5][6]

Table 1: Effect of Different Bases on the Suzuki Coupling of this compound with 4-Bromotoluene

| Entry | Base (2.0 equiv.) | Catalyst (2 mol%) | Ligand (4 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₃PO₄ | Pd(OAc)₂ | SPhos | 1,4-Dioxane/H₂O (5:1) | 100 | 12 | 92 |

| 2 | Cs₂CO₃ | Pd₂(dba)₃ | XPhos | Toluene | 110 | 12 | 88 |

| 3 | K₂CO₃ | Pd(PPh₃)₄ | - | Toluene/H₂O (3:1) | 90 | 18 | 75 |

| 4 | Na₂CO₃ | Pd(PPh₃)₄ | - | DME/H₂O (3:1) | 85 | 24 | 68 |

| 5 | NaOH | Pd(OAc)₂ | PPh₃ | Toluene/H₂O (3:1) | 90 | 18 | 55 |

This data is representative and intended to guide the selection of a base. Actual yields may vary depending on the specific coupling partner and reaction conditions.

As indicated in the table, stronger inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective for the coupling of less reactive aryl chlorides.[5][6]

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different base/catalyst systems.

Protocol 1: General Procedure using K₃PO₄ and SPhos

This protocol is recommended as a starting point for achieving high yields based on the comparative data.

Materials:

-

This compound (1.2 mmol, 1.2 equiv.)

-

Aryl bromide (1.0 mmol, 1.0 equiv.)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Degassed 1,4-dioxane (5 mL)

-

Degassed water (1 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried reaction vial, add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

-

Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane and degassed water via syringe.

-

Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Cs₂CO₃ and XPhos

Materials:

-

This compound (1.2 mmol, 1.2 equiv.)

-

Aryl bromide (1.0 mmol, 1.0 equiv.)

-

Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

-

XPhos (0.03 mmol, 3 mol%)

-

Anhydrous, degassed toluene (5 mL)

Procedure:

-

In a glovebox, combine this compound, the aryl bromide, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.

-

Add anhydrous, degassed toluene to the vial.

-

Seal the vial and remove it from the glovebox.

-

Heat the reaction mixture to 110 °C with stirring for 12-24 hours.

-

Follow steps 5-10 from Protocol 1 for workup and purification.

Visualizations

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Caption: Decision-making flowchart for selecting a base in Suzuki coupling.

Conclusion

The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. While several bases can be employed, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃), in conjunction with robust palladium-phosphine catalyst systems, are recommended as a starting point for achieving high yields, particularly when coupling with less reactive aryl chlorides. The protocols and data presented herein serve as a valuable guide for researchers, scientists, and drug development professionals in the optimization and application of this important synthetic transformation. Further screening of bases, solvents, and catalyst systems may be necessary to achieve optimal results for specific coupling partners.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Synthesis of Biarylpyridines Using (5-Chloro-2-methoxypyridin-3-yl)boronic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biarylpyridines is of paramount importance in medicinal chemistry and drug discovery, as this structural motif is a key component in a multitude of biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the efficient construction of these complex scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of biarylpyridines utilizing (5-Chloro-2-methoxypyridin-3-yl)boronic acid, a valuable building block for introducing a substituted pyridine ring into target molecules. The pyridine moiety, with its specific substitution pattern of a chloro group at the 5-position and a methoxy group at the 2-position, offers unique electronic properties and multiple points for further chemical modification, making it a desirable component in the design of novel therapeutic agents.[1]

Core Concepts and Reaction Pathway

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, in this case, this compound, with an aryl or heteroaryl halide. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, particularly when dealing with less reactive aryl chlorides.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl and heteroaryl halides. This data provides a practical guide for substrate scope and expected outcomes.

| Entry | Aryl Halide | Product | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | 5-Chloro-3-(4-cyanophenyl)-2-methoxypyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | 5-Chloro-3-(4-fluorophenyl)-2-methoxypyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | 92 |

| 3 | 4-Bromoanisole | 5-Chloro-2-methoxy-3-(4-methoxyphenyl)pyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 78 |

| 4 | 3-Bromopyridine | 5-Chloro-2-methoxy-3,3'-bipyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 14 | 75 |

| 5 | 2-Bromothiophene | 5-Chloro-2-methoxy-3-(thiophen-2-yl)pyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12 | 88 |

| 6 | 4-Chlorotoluene | 5-Chloro-2-methoxy-3-(p-tolyl)pyridine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | n-Butanol | 100 | 24 | 65 |

| 7 | 1-Chloro-3-nitrobenzene | 5-Chloro-2-methoxy-3-(3-nitrophenyl)pyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 81 |

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and its subsequent use in Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the boronic acid from the corresponding bromopyridine derivative.

Materials:

-

3-Bromo-5-chloro-2-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Dry ice/acetone bath

-

Schlenk flask and standard glassware

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-chloro-2-methoxypyridine (1.0 eq) in anhydrous THF.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise to the mixture and continue stirring at -78 °C for another 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Adjust the pH of the remaining aqueous layer to approximately 10 with a 1 M NaOH solution and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 4 with 1 M HCl to precipitate the boronic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 - 1.5 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (if required)

-

Base (e.g., K₃PO₄, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a reaction vessel, combine this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biarylpyridine.

Applications in Drug Discovery and Medicinal Chemistry

Biarylpyridine scaffolds are prevalent in a wide range of pharmacologically active molecules. The ability to synthesize diverse libraries of 3-aryl-5-chloro-2-methoxypyridines using the described protocols is highly valuable for structure-activity relationship (SAR) studies in drug discovery programs. The chlorine and methoxy groups on the pyridine ring provide additional handles for further functionalization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of 2-methoxypyridine have shown a broad spectrum of biological activities, including but not limited to:

-

Anticancer Agents: The pyridine scaffold is a common feature in kinase inhibitors and other anticancer drugs.

-

Antiviral and Antibacterial Agents: Substituted pyridines are integral to the structure of numerous antimicrobial compounds.

-

Central Nervous System (CNS) Agents: The biarylpyridine motif is found in compounds targeting various CNS receptors and enzymes.

The synthesized 3-aryl-5-chloro-2-methoxypyridines can be screened for their biological activity in various assays to identify lead compounds for further development. For instance, some 2-amino-5-aryl-3-benzylthiopyridine derivatives have been evaluated as potent c-Met inhibitors, a target in cancer therapy.[2] Similarly, arylpyridine guanidine derivatives have been investigated as MSK1 inhibitors with potential applications in inflammatory diseases like asthma. The cytotoxicity of novel arylpiperazines containing a thiazole ring has also been investigated against various cancer cell lines.[3]

References

Application Notes and Protocols for (5-Chloro-2-methoxypyridin-3-yl)boronic acid in Drug Discovery

Introduction

(5-Chloro-2-methoxypyridin-3-yl)boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone in modern drug discovery, enabling the efficient formation of carbon-carbon bonds to construct biaryl and heteroaryl scaffolds. These structural motifs are prevalent in a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The unique electronic and steric properties of the substituted pyridyl ring make this boronic acid an attractive component for generating novel molecular entities with potential therapeutic applications.[2]

These application notes provide a comprehensive overview of the reaction conditions for the use of this compound in Suzuki-Miyaura coupling reactions, offering detailed protocols and a summary of representative reaction conditions.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound, such as this compound, with an organohalide (e.g., aryl, heteroaryl, or vinyl halides) or a triflate. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation. The catalytic cycle involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[3][4]

Key Considerations for Heteroaryl Boronic Acids:

Pyridylboronic acids, including this compound, can be prone to certain side reactions, most notably protodeborylation, where the C-B bond is cleaved by a proton source.[5] Careful selection of reaction conditions, such as the base, solvent, and temperature, is crucial to minimize this and other side reactions like homocoupling.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. These conditions are based on established methodologies for similar heteroarylboronic acids and serve as a starting point for optimization. Actual yields will be substrate-dependent.

| Entry | Aryl/Heteroaryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 12-18 | 75-90 |

| 2 | 2-Chloropyrimidine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | Toluene | 110 | 16-24 | 60-85 |

| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O (4:1) | 90 | 12-16 | 70-88 |

| 4 | 1-Iodo-3-nitrobenzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 8-12 | 80-95 |

| 5 | 4-Chlorotoluene | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18-24 | 65-85 |

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide. These protocols are general and may require optimization for specific substrates.

Protocol 1: General Procedure using SPhos Ligand

This protocol is suitable for a wide range of aryl and heteroaryl bromides and chlorides.

Materials:

-

This compound (1.2 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

Procedure:

-

To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure using Pd(PPh₃)₄

This protocol is often effective for aryl iodides and bromides.

Materials:

-

This compound (1.1 equiv)

-

Aryl or heteroaryl halide (1.0 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

-

Degassed water

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

Procedure:

-

In a round-bottom flask, dissolve the aryl halide (1.0 equiv), this compound (1.1 equiv), and Na₂CO₃ (2.0 equiv) in a mixture of DMF and water (e.g., 4:1).

-

Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add Pd(PPh₃)₄ (5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

Visualizations

General Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (5-Chloro-2-methoxypyridin-3-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. These structural motifs are of paramount importance in medicinal chemistry and materials science. (5-Chloro-2-methoxypyridin-3-yl)boronic acid is a key building block, providing access to a diverse range of substituted pyridine derivatives that are prevalent in many biologically active compounds.

The application of microwave irradiation has revolutionized the Suzuki-Miyaura coupling by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reaction consistency. This is particularly advantageous for heteroaromatic substrates, which can be susceptible to degradation under prolonged heating. These application notes provide a comprehensive guide and detailed protocols for the microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl halides.

Advantages of Microwave-Assisted Suzuki Coupling

-

Rapid Reaction Times: Microwave heating significantly accelerates the reaction rate, reducing synthesis time from hours to minutes.

-

Improved Yields: The rapid and efficient heating often minimizes the formation of byproducts, leading to higher isolated yields of the desired product.

-

Enhanced Reproducibility: Microwave reactors offer precise control over reaction parameters such as temperature, pressure, and time, resulting in more consistent and reproducible outcomes.

-

Access to Novel Chemical Space: The speed of microwave-assisted synthesis allows for the rapid screening of a wide range of coupling partners, facilitating the exploration of novel chemical entities.

Reaction Scheme

The general scheme for the microwave-assisted Suzuki coupling of this compound with an aryl or heteroaryl halide (Ar-X) is depicted below:

Caption: General reaction scheme for the Suzuki coupling.

Experimental Protocols

The following protocols are provided as a starting point for the microwave-assisted Suzuki coupling of this compound. Optimization of the catalyst, base, solvent, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the coupling reaction with a new aryl or heteroaryl halide.

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl halide (1.2 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Microwave reaction vial (10 mL)

-

Magnetic stir bar

Procedure:

-

To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 93.7 mg).

-

Add the aryl/heteroaryl halide (0.6 mmol).

-

Add the palladium catalyst (0.025 mmol).

-

Add the base (1.0 mmol).

-

Add the solvent (5 mL).

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 20 minutes).

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Open the vial and transfer the contents to a separatory funnel.

-

Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates

For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system may be required.

Materials:

-

This compound (1.0 equiv)

-

Aryl/Heteroaryl chloride (1.1 equiv)

-

Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Solvent (e.g., t-Amyl alcohol)

-

Microwave reaction vial (10 mL)

-

Magnetic stir bar

Procedure:

-

In a glovebox, add the palladium pre-catalyst and ligand to a 10 mL microwave reaction vial with a magnetic stir bar.

-

Add this compound (e.g., 0.3 mmol, 56.2 mg), the aryl/heteroaryl chloride (0.33 mmol), and the base (0.9 mmol).

-

Add the solvent (3 mL).

-

Seal the vial and remove it from the glovebox.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a higher temperature (e.g., 140-150 °C) for a longer duration (e.g., 30-40 minutes).

-

Follow the workup and purification procedure as described in Protocol 1.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the microwave-assisted Suzuki coupling of substituted pyridyl boronic acids with various aryl halides, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Effect of Catalyst and Base on Yield

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Aryl Halide | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 120 | 20 | 4-Bromotoluene | 85-95 |

| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 130 | 25 | 4-Chlorobenzonitrile | 70-80 |

| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | t-Amyl Alcohol | 140 | 30 | 2-Chloro-6-methylpyridine | 65-75 |

| 4 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 120 | 20 | 1-Bromo-3,5-difluorobenzene | 80-90 |

Table 2: Representative Scope with Various Aryl Halides

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Expected Yield (%) |

| 1 | 4-Methoxyphenylbromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >90 |

| 2 | 3-Acetylphenylbromide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 20 | 85-95 |

| 3 | 4-Trifluoromethylphenylchloride | Pd₂(dba)₃/XPhos | K₃PO₄ | t-Amyl Alcohol | 140 | 30 | 70-80 |

| 4 | 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 130 | 25 | 75-85 |

| 5 | 3-Bromothiophene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 120 | 15 | >90 |

Visualizations

Experimental Workflow

The general workflow for setting up a microwave-assisted Suzuki coupling reaction is outlined below.

Caption: Experimental workflow for microwave-assisted Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

The fundamental steps of the palladium-catalyzed Suzuki-Miyaura coupling are illustrated in the following diagram.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The microwave-assisted Suzuki-Miyaura coupling of this compound is a highly efficient method for the synthesis of a wide array of 3-aryl-5-chloro-2-methoxypyridines. The protocols and data presented herein provide a solid foundation for researchers to develop robust and rapid synthetic routes to novel compounds for applications in drug discovery and materials science. It is recommended to screen a variety of catalysts, bases, and solvents to determine the optimal conditions for each specific aryl or heteroaryl halide coupling partner.

Application Notes and Protocols for Ligand Selection in Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to selecting the appropriate ligand and optimizing reaction conditions for the Suzuki-Miyaura cross-coupling of 3-pyridylboronic acid and its derivatives. This class of reaction is crucial for the synthesis of bi-heterocyclic compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Introduction: The Challenges of Coupling 3-Pyridylboronic Acid

The Suzuki-Miyaura coupling of heteroaryl boronic acids, particularly 3-pyridylboronic acid, presents unique challenges that must be addressed for successful and high-yielding transformations. The primary obstacles include:

-

Protodeboronation: Pyridylboronic acids are susceptible to cleavage of the C–B bond by protons, an undesired side reaction that leads to the formation of pyridine and reduces the yield of the desired coupled product.[1][2] This process is often catalyzed by the presence of water and base in the reaction mixture.[3]

-

Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation and incomplete conversion.[4][5]

-

Solubility Issues: Heterocyclic compounds can exhibit poor solubility in common organic solvents, which can hinder reaction kinetics.[4][6]

To overcome these challenges, careful selection of the ligand, palladium precatalyst, base, and solvent system is paramount. The use of stabilized boronic acid derivatives is also a key strategy.

Ligand Selection: A Comparative Overview

The choice of ligand is critical for a successful Suzuki-Miyaura coupling involving 3-pyridylboronic acid. Bulky, electron-rich phosphine ligands have demonstrated superior performance by promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination) while minimizing side reactions.[2]

Monodentate Biaryl Phosphine Ligands (Buchwald-Type)

This class of ligands, developed by the Buchwald group, is widely regarded as the state-of-the-art for challenging cross-coupling reactions.[2][5][7][8][9][10] Their steric bulk and electron-donating properties enhance catalyst activity and stability.

| Ligand | Structure | Key Features & Applications |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly effective for a broad range of substrates, including electron-rich and sterically hindered aryl chlorides.[5][7][10] Often provides excellent yields in the coupling of 3-pyridylboronic acid.[5] |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Another highly active and versatile ligand, particularly effective for heteroaryl couplings.[5][10][11] The methoxy groups are believed to stabilize the palladium complex. |

| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | A robust ligand that performs well in a variety of challenging couplings, including those with heteroaryl boronic acids.[12][13] |

Other Bulky Monodentate Phosphine Ligands

Pioneered by researchers like Gregory Fu, these ligands are also highly effective for Suzuki-Miyaura couplings of heteroaromatic compounds.[5]

| Ligand | Structure | Key Features & Applications |

| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | A sterically demanding and electron-rich ligand that has shown excellent performance in the coupling of 3-pyridylboronic acid with various aryl halides, including chlorides.[5] |

| Tri-tert-butylphosphine (P(tBu)₃) | P(C(CH₃)₃)₃ | Known for its high reactivity, particularly with less reactive aryl chlorides.[14] Its significant steric bulk can be advantageous in preventing catalyst deactivation. |

Bidentate Phosphine Ligands

While often surpassed by the more modern bulky monodentate ligands for this specific application, some bidentate ligands can still be effective.

| Ligand | Structure | Key Features & Applications |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | A versatile and widely used ligand that has been successfully employed in the coupling of pyridylboronic acid derivatives, although it may require higher temperatures and catalyst loadings compared to Buchwald-type ligands.[12][13] |

Experimental Protocols

The following protocols are generalized starting points and may require optimization for specific substrates. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous, degassed solvents.[2][8]

General Protocol for Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid

This protocol is adapted from methodologies utilizing Buchwald-type ligands.[2][5]

Reagents:

-

Aryl or heteroaryl halide (1.0 equiv)

-

3-Pyridylboronic acid or its pinacol ester (1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., XPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

-

To a dry reaction vessel, add the aryl halide, 3-pyridylboronic acid (or its ester), palladium precatalyst, ligand, and base.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol for In Situ Generation of the Active Catalyst

This protocol is suitable when using a palladium(II) source like Pd(OAc)₂.[14]

Reagents:

-

Aryl or heteroaryl halide (1.0 equiv)

-

3-Pyridylboronic acid or its pinacol ester (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., PCy₃, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

Follow steps 1-8 from the general protocol, substituting the palladium precatalyst and ligand with Pd(OAc)₂ and the chosen phosphine ligand.

Quantitative Data Summary

The following tables summarize representative yields for the Suzuki-Miyaura coupling of 3-pyridylboronic acid with various coupling partners using different ligand systems. Note that reaction conditions may vary.

Table 1: Coupling of 3-Pyridylboronic Acid with Aryl Chlorides

| Aryl Chloride | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Chloropyridine | PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [5] |

| 2-Amino-5-chloropyridine | XPhos | K₃PO₄ | Dioxane | 110 | 85 | [5] |

| 4-Chloroanisole | XPhos | K₃PO₄ | Dioxane | 110 | 92 | [7] |